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3-(2-(Chloromethyl)pentyl)thiophene

Cat. No.: B13481307
M. Wt: 202.74 g/mol
InChI Key: SGWNUDGJLPTIQF-UHFFFAOYSA-N
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Description

Overview of Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern organic chemistry. longdom.org Its derivatives are integral to a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities and material properties. longdom.orgmdpi.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in biologically active molecules without significant loss of activity, a strategy frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

Thiophene derivatives are at the heart of numerous pharmaceuticals, agrochemicals, dyes, and polymers. longdom.org In the realm of medicine, they are found in drugs with applications as anti-inflammatory agents, antimicrobials, and anticancer therapeutics. nih.gov Furthermore, the unique electronic properties of the thiophene ring have made its polymers, such as poly(3-alkylthiophene)s (P3ATs), a major focus in the development of organic electronic materials, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). tandfonline.comacs.org

The synthesis of thiophene derivatives is a mature yet continually evolving field, with classical methods like the Paal-Knorr and Gewald syntheses being complemented by modern, more regioselective approaches, often involving metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The ability to introduce a wide variety of functional groups onto the thiophene ring, either before or after the construction of the heterocyclic core, underscores the immense synthetic utility of this class of compounds. acs.org

The Role of Halogenated Alkylthiophenes as Key Synthons

Within the diverse family of thiophene derivatives, those bearing halogenated alkyl side chains, known as halogenated alkylthiophenes, represent particularly valuable synthetic intermediates, or "synthons." The presence of a halogen atom, such as chlorine, on an alkyl side chain attached to the thiophene ring introduces a reactive handle that can be readily exploited for further chemical transformations. nbinno.comprepchem.com

The chloromethyl group (-CH2Cl), in particular, is a versatile functional group. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of other functional groups, including amines, alcohols, thiols, and cyanides. prepchem.comgoogle.com This reactivity makes chloromethylated thiophenes powerful building blocks for the construction of more complex molecules. For instance, they are key intermediates in the synthesis of various pharmaceuticals. A notable example is the use of 2-chloro-3-(chloromethyl)thiophene (B22618) in the production of the antifungal agent tioconazole. nbinno.com

The synthesis of chloromethylated thiophenes can be achieved through several methods, with the Blanc chloromethylation, which involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, being a prominent example. google.comwikipedia.org However, this reaction can sometimes be challenging to control and may produce unwanted byproducts. google.comorgsyn.org Therefore, the development of more selective and efficient methods for the synthesis of these important synthons remains an active area of research.

Specific Chemical Context of 3-(2-(Chloromethyl)pentyl)thiophene in Contemporary Research

This compound is a specific example of a halogenated alkylthiophene that combines the structural features of a 3-substituted thiophene with a reactive chloromethyl group on a pentyl side chain. While extensive, peer-reviewed research specifically detailing the synthesis and applications of this exact molecule is not widely available in the public domain, its chemical structure suggests a significant potential role as a specialized building block in several areas of contemporary research.

The compound is identified by the CAS number 1481414-25-8 . moldb.com Its structure positions the reactive chloromethyl group at the 2-position of the pentyl side chain, which is attached to the 3-position of the thiophene ring. This specific arrangement of substituents can influence the steric and electronic properties of the molecule, which in turn can affect its reactivity and the properties of any resulting materials.

Based on the known chemistry of related compounds, this compound is likely to be of interest in the following areas:

Polymer Chemistry: As a monomer or a functionalized monomer, it could be used to synthesize novel poly(3-alkylthiophene)s. The chloromethyl group could serve as a site for post-polymerization modification, allowing for the introduction of various functionalities to tune the electronic, optical, and physical properties of the resulting polymers for applications in organic electronics. acs.orgacs.org

Medicinal Chemistry: The molecule could serve as a scaffold for the synthesis of new biologically active compounds. The thiophene core is a well-established pharmacophore, and the reactive side chain allows for the attachment of various molecular fragments to explore structure-activity relationships.

Organic Synthesis: As a versatile synthon, it can be used to construct complex target molecules where a substituted pentylthiophene moiety is required.

The table below provides a summary of the key identifiers for this compound.

IdentifierValue
Compound Name This compound
CAS Number 1481414-25-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClS B13481307 3-(2-(Chloromethyl)pentyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15ClS

Molecular Weight

202.74 g/mol

IUPAC Name

3-[2-(chloromethyl)pentyl]thiophene

InChI

InChI=1S/C10H15ClS/c1-2-3-9(7-11)6-10-4-5-12-8-10/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

SGWNUDGJLPTIQF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CSC=C1)CCl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 2 Chloromethyl Pentyl Thiophene

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). msu.edu The mechanism involves the attack of an electrophile on the pi system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. researchgate.netmasterorganicchemistry.com

For a 3-substituted thiophene, there are three possible positions for an incoming electrophile to attack: C2, C4, and C5. The regiochemical outcome is determined by the stability of the carbocation intermediate formed upon attack at each position.

Attack at C2 : Electrophilic attack at the C2 position results in a carbocation intermediate where the positive charge can be delocalized over three atoms, including the sulfur atom. This is the most stable intermediate.

Attack at C5 : Attack at the C5 position also leads to a relatively stable intermediate, with the charge delocalized across the ring.

Attack at C4 : Attack at the C4 position is the least favored, as it leads to a less stable carbocation intermediate.

Consequently, electrophilic substitution on 3-substituted thiophenes occurs preferentially at the C2 and C5 positions. msu.edu The C2 position is generally the most reactive site, unless it is sterically hindered. researchgate.net

The 2-(chloromethyl)pentyl group at the 3-position of the thiophene ring acts as an electron-donating group (EDG) through an inductive effect. researcher.life Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted thiophene. acs.orgjcu.edu.au

This activating nature arises from the ability of the alkyl group to donate electron density into the thiophene ring, thereby stabilizing the positively charged sigma complex formed during the reaction. msu.edu This increased electron density is most pronounced at the positions ortho (C2) and para (C5) to the substituent. Therefore, the 2-(chloromethyl)pentyl group directs incoming electrophiles to the C2 and C5 positions, further enhancing the inherent preference for substitution at these sites. The relative ratio of C2 to C5 substitution can be influenced by the steric bulk of both the substituent and the incoming electrophile. researchgate.net

Position of Attack Relative Stability of Intermediate Directing Influence of 3-Alkyl Group Expected Major Product(s)
C2 (ortho)Most StableActivating, DirectingYes
C4 (meta)Least StableNot favoredNo
C5 (para)StableActivating, DirectingYes

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and substituted thiophenes are common substrates in these transformations. researchgate.net For 3-(2-(Chloromethyl)pentyl)thiophene to participate, it typically requires modification to introduce a suitable functional group for the catalytic cycle, such as a halogen on the thiophene ring or conversion of the chloromethyl group into an organometallic reagent.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgharvard.edutcichemicals.com For a molecule like this compound, participation in this reaction would generally involve prior functionalization of the thiophene ring, typically through halogenation at the 2- or 5-positions.

Once a bromo- or iodo- derivative is formed, it can be coupled with various aryl or vinyl boronic acids or their esters. tcichemicals.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Halogenated Thiophene Derivative

ParameterConditionReference
Thiophene Substrate2-Bromo-3-alkylthiophene nih.gov
Boron ReagentArylboronic acid or pinacol ester nih.govnih.gov
CatalystPd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand nih.gov
BaseK₂CO₃ or K₃PO₄ nih.govnih.gov
SolventTHF/H₂O or Toluene nih.govnih.gov
TemperatureReflux or 110-130°C nih.govnih.gov

The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl. tcichemicals.com Therefore, chlorosubstituted thiophenes are less commonly used unless highly active catalyst systems are employed.

Similar to the Suzuki coupling, the Stille, Negishi, and Heck reactions are palladium-catalyzed cross-couplings that are fundamental in organic synthesis. researchgate.netwikipedia.org

Stille Coupling: This reaction pairs an organic halide with an organotin compound. A halogenated derivative of this compound could be coupled with various organostannanes. jcu.edu.au The toxicity of the tin reagents is a significant drawback of this method. libretexts.org

Negishi Coupling: This strategy involves the reaction of an organohalide with an organozinc reagent. It is known for its high reactivity and functional group tolerance, though the organozinc reagents are sensitive to air and moisture. wikipedia.orgyoutube.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could react with an alkene to form a substituted vinylthiophene. The reaction typically involves a Pd(0)/Pd(II) catalytic cycle and requires a base. wikipedia.org

Table 2: Comparison of Cross-Coupling Strategies for Thiophene Derivatives

ReactionOrganometallic ReagentKey FeaturesReference
Suzuki-MiyauraOrganoboronMild conditions, low toxicity of reagents. libretexts.org
StilleOrganotinTolerant of many functional groups, but tin reagents are toxic. libretexts.orgjcu.edu.au
NegishiOrganozincHigh reactivity, but reagents are air and moisture sensitive. wikipedia.orgyoutube.com
HeckNone (couples with alkene)Forms substituted alkenes. wikipedia.orgorganic-chemistry.org

Other Significant Chemical Transformations

Beyond cross-coupling, the thiophene ring and its side chains can undergo various other transformations, such as oxidation, reduction, and rearrangement.

The sulfur atom in the thiophene ring can be oxidized to form thiophene-1-oxides (sulfoxides) or thiophene-1,1-dioxides (sulfones). researchgate.netsemanticscholar.org This transformation alters the aromaticity and electronic properties of the ring, making it more reactive, particularly in cycloaddition reactions. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane. researchgate.net

Reduction of the thiophene ring can lead to partial reduction, yielding dihydrothiophenes, or complete reduction to form tetrahydrothiophene (thiolane). researchgate.net This process typically requires harsher conditions than the reduction of many other aromatic systems due to the stability of the thiophene ring.

The side chains are also susceptible to oxidation and reduction. The chloromethyl group is a reactive site that can be reduced to a methyl group using reducing agents like lithium aluminum hydride or can be a precursor for other functional groups. The pentyl chain, being an alkyl group, is generally stable but can undergo oxidation at specific positions under strong oxidizing conditions.

While specific rearrangement reactions for this compound are not extensively documented, rearrangements in thiophene chemistry often occur under thermal or photochemical conditions, or via cationic intermediates. For instance, a vinylthiophene intermediate, which could potentially be formed from the title compound via elimination of HCl and subsequent isomerization, could participate in various pericyclic reactions or other rearrangements. The stability of the thiophene ring, however, often makes rearrangements that disrupt its aromaticity energetically unfavorable.

Advanced Theoretical and Computational Investigations

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are essential for elucidating the electronic nature of molecules, which governs their stability, geometry, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. github.io By approximating the electron density, DFT calculations can accurately predict molecular geometries and energies. For 3-(2-(Chloromethyl)pentyl)thiophene, a geometry optimization would be performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to find the lowest energy structure. nih.govnih.gov

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Key parameters, such as the C-S and C-C bond lengths within the thiophene (B33073) ring and the geometry of the alkyl side chain, would be determined. nih.gov Harmonic vibrational frequency calculations are typically performed following optimization to confirm that the structure corresponds to a true energy minimum and to obtain theoretical vibrational spectra (e.g., IR and Raman). The calculated total electronic energy would serve as a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound No specific research data is available for this compound. The table below illustrates the type of data that would be generated from a DFT analysis.

Parameter Atom 1 Atom 2 Atom 3 Predicted Value
Bond Length C (ring) S ~1.72 Å
Bond Length C (ring) C (ring) ~1.37 - 1.42 Å
Bond Length C (ring) C (side chain) ~1.51 Å
Bond Length C (side chain) Cl ~1.80 Å
Bond Angle C (ring) S C (ring) ~92°
Bond Angle Cl C (side chain) C (side chain) ~110°

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com

For this compound, analysis of the HOMO would likely show significant electron density on the thiophene ring, indicating that this is the primary site for electrophilic attack. ic.ac.uk Conversely, the LUMO is expected to have significant contributions from the antibonding σ* orbital of the C-Cl bond, identifying the chloromethyl group as the most probable site for nucleophilic attack. wuxibiology.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.com

Table 2: Conceptual Frontier Molecular Orbital Properties This table conceptualizes the expected outputs of a HOMO-LUMO analysis for the target compound.

Property Description Predicted Location/Value
HOMO Energy Electron-donating ability High (indicative of nucleophilicity)
LUMO Energy Electron-accepting ability Low (indicative of electrophilicity)
HOMO-LUMO Gap (ΔE) Index of chemical reactivity and stability Moderate to low
HOMO Density Probable site for electrophilic attack Thiophene ring (C2 and C5 positions)

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. For the (2-(chloromethyl)pentyl) side chain, rotations around the C-C single bonds would be systematically explored. This would reveal the various local energy minima, corresponding to stable conformers, and the energy barriers separating them. rsc.org Such studies can identify the most stable, or "preferred," conformation in the gas phase, which is often the starting point for further simulations. rsc.org

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange around the solute and the strength of these interactions. mdpi.com This is crucial for understanding solubility and the solvent's effect on reactivity. Similarly, simulations could model the adsorption and interaction of the molecule on a catalyst surface, identifying the binding orientation and key intermolecular forces (e.g., van der Waals, electrostatic interactions) that facilitate a catalytic process. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is invaluable for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. chemrxiv.org

For this compound, a key reaction to study would be the nucleophilic substitution at the chloromethyl group. DFT calculations could be used to model the reaction pathway of, for example, an SN2 reaction with a nucleophile like cyanide or a phosphine. chemrxiv.org The calculations would involve locating the transition state structure and determining the activation energy barrier. This information provides a quantitative measure of the reaction rate and can explain how factors like the choice of solvent or nucleophile influence the reaction outcome. These computational approaches allow for the detailed examination of reaction pathways that are often difficult to probe experimentally. montclair.edu

Due to a lack of available scientific literature and specific research data for the chemical compound “this compound,” it is not possible to generate an article that meets the user's requirements for detailed, scientifically accurate information on its advanced theoretical and computational investigations.

Therefore, the sections on "Transition State Characterization and Reaction Pathway Modeling" and "Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions" cannot be developed with the required depth and accuracy. Any attempt to do so would be speculative and would not be based on verifiable research findings, thus failing to meet the core requirements of the user's request for a thorough and scientifically accurate article.

Strategic Applications in Organic Synthesis

Precursor in Thiophene-Based Polymer and Oligomer Chemistry

The compound serves as a fundamental unit in the construction of larger, more complex thiophene-containing macromolecules such as polymers and oligomers. These materials are synthesized for a variety of applications, leveraging the electronic properties of the conjugated thiophene (B33073) backbone.

Role as a Monomer in Conjugated Polymer Synthesis

3-(2-(Chloromethyl)pentyl)thiophene is designed to act as a monomer in the synthesis of polythiophene derivatives. Polythiophenes are a significant class of π-conjugated polymers. nih.gov The polymerization of 3-substituted thiophenes typically occurs at the 2- and 5-positions of the thiophene ring, leading to a conjugated polymer backbone. nih.gov

The synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) is crucial for controlling the material's properties, and this is often achieved through catalyst-transfer polycondensation methods like Grignard Metathesis (GRIM) polymerization. nih.govmdpi.com In this process, a 2,5-dihalogenated version of the monomer would be used. The polymerization of 3-substituted thiophenes can be initiated using nickel or palladium-based catalysts. nih.gov The branched pentyl side chain on the monomer enhances the solubility of the resulting polymer in common organic solvents, which is a critical factor for solution-based processing and fabrication techniques. nih.govnih.gov

The presence of the chloromethyl group offers a site for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer side chains, enabling the fine-tuning of the final material's characteristics without altering the conjugated backbone.

Table 1: Polymerization Methods for Thiophene-Based Monomers

Polymerization MethodCatalyst/Initiator ExampleKey Feature
Chemical Oxidative PolymerizationIron(III) chloride (FeCl₃)Simple, direct method; often results in regiorandom polymers.
ElectropolymerizationApplied potentialForms polymer film directly on an electrode surface. wikipedia.org
Grignard Metathesis (GRIM)Ni(dppp)Cl₂Living polymerization, allows for control of molecular weight and regioregularity. nih.govmdpi.com
Stille CouplingPd(PPh₃)₄Versatile C-C bond formation, suitable for various monomers.

Synthesis of Thiophene-Containing Oligomers and Block Copolymers

Beyond homopolymers, this compound is a valuable precursor for the synthesis of well-defined thiophene oligomers and more complex block copolymers.

Thiophene Oligomers: Short, defined chains of thiophene units, known as oligomers, can be synthesized using stepwise coupling reactions like the Suzuki or Stille coupling. mdpi.com These methods allow for precise control over the number of repeating units. The synthesis of alpha-thiophene oligomers from monomer to octamer has been described, where solubilizing groups are essential for handling the higher homologs. dtic.mil The pentyl group in this compound provides this necessary solubility.

Block Copolymers: Block copolymers, which consist of two or more different polymer chains linked together, can be prepared using the subject compound. harth-research-group.org Due to the "living" nature of GRIM polymerization, a poly(this compound) block can be synthesized first, followed by the sequential addition of a different monomer to grow a second block. mdpi.com Alternatively, the chloromethyl group can be transformed into an initiator for another type of polymerization, such as Atom Transfer Radical Polymerization (ATRP), to grow a second, non-conjugated "coil" block from the thiophene-based "rod" block, resulting in a rod-coil block copolymer. mdpi.comnih.gov

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of both the thiophene ring and its side chain makes this compound a useful intermediate for constructing more elaborate molecular structures.

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are foundational in organic synthesis. sigmaaldrich.comossila.com this compound can be used to construct more complex heterocyclic systems. The thiophene ring itself is a stable aromatic scaffold. The primary site of reactivity for building new scaffolds is the chloromethyl group. As a reactive electrophile, it readily undergoes nucleophilic substitution reactions. slideshare.net This allows for the attachment of the thiophene moiety to other molecules or for the creation of new rings. For instance, reaction with a dinucleophilic species can lead to the formation of a new, larger heterocyclic ring fused or appended to the thiophene core. Thienothiophenes, which are fused bicyclic heterocycles, are important building blocks for optoelectronics and are synthesized from thiophene precursors. mdpi.com

Table 2: Representative Reactions for Scaffold Synthesis

Reaction TypeReagent ExampleResulting Structure
Nucleophilic SubstitutionAmine (R-NH₂)Forms a 3-(2-((alkylamino)methyl)pentyl)thiophene derivative.
Williamson Ether SynthesisAlcohol (R-OH) / BaseForms a 3-(2-((alkoxymethyl)pentyl)thiophene derivative.
Ring-Closing ReactionDinucleophile (e.g., diamine)Can form a new heterocyclic ring incorporating the -CH₂- group.
Vilsmeier-Haack ReactionPOCl₃, DMFFormylation of the thiophene ring, typically at the 2- or 5-position. slideshare.net

Precursor for Advanced Organic Materials (excluding material properties)

The synthesis of advanced organic materials often requires precisely designed molecular precursors. This compound serves this purpose by providing a combination of a conjugated core, a solubilizing tail, and a reactive functional handle. This combination is essential for creating materials intended for applications in organic electronics. rroij.com For instance, in the synthesis of donor-acceptor type oligomers or polymers, this compound could serve as the donor unit. mdpi.com It can be coupled with electron-accepting heterocyclic units (such as benzothiadiazole or dibenzothiophene-S,S-dioxide) via palladium-catalyzed cross-coupling reactions to construct molecules with specific electronic structures. mdpi.com The chloromethyl group allows for further synthetic diversification, enabling the attachment of these materials to surfaces or their integration into larger supramolecular assemblies.

Utilization in the Preparation of Biologically Relevant Scaffolds (excluding biological activity)

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. nih.govresearchgate.netmdpi.com The synthesis of novel thiophene analogues is an active area of research for developing new therapeutic agents. researchgate.net

This compound can be used as an intermediate to incorporate the substituted thiophene core into larger, more complex molecules with potential biological relevance. The chloromethyl group is a key reactive site for this purpose, allowing the thiophene unit to be linked to other scaffolds via stable covalent bonds. For example, it can be reacted with amines, phenols, or thiols present in other complex molecular fragments to build hybrid structures. nih.gov Synthetic strategies such as the Gewald reaction are commonly employed to produce polysubstituted thiophenes that serve as foundational structures in medicinal chemistry. nih.gov The preparation of thiophene carboxamides and other derivatives from functionalized thiophene precursors is a common route toward creating diverse molecular libraries for screening. mdpi.com

Q & A

Q. What are the common synthetic routes for 3-(2-(Chloromethyl)pentyl)thiophene, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing the thiophene ring with a pentyl side chain and chloromethyl group. Key methods include:

  • Grignard reactions : Alkylation of thiophene derivatives using pentyl magnesium bromide, followed by chlorination with agents like SOCl₂ .
  • Nucleophilic substitution : Reacting 3-bromothiophene with 2-(chloromethyl)pentyl precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography with solvents like dichloromethane/methanol (9.5:0.5) is critical for isolating the target compound . Yield optimization requires controlling temperature (60–100°C), catalyst choice (e.g., TEA), and stoichiometric ratios of intermediates .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiophene ring structure, chloromethyl group (δ 4.2–4.5 ppm), and pentyl chain integration .
  • HPLC-DAD : Validated assays (e.g., C18 columns, acetonitrile/water mobile phases) quantify purity and detect impurities at λ = 220–280 nm .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related thiophene derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular mass (e.g., [M+H]⁺ at m/z 188.72 for analogous compounds) .

Advanced Research Questions

Q. How can pharmacokinetic studies for this compound be designed to assess bioavailability and metabolic stability?

  • In vivo models : Administer a single oral dose (e.g., 45 mg/kg) to fasted rats, collect plasma samples over 24 hours, and quantify compound levels via HPLC .
  • Compartmental analysis : Use non-linear regression to calculate parameters like t₁/₂ (elimination half-life) and Cₘₐₓ (peak plasma concentration) .
  • Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites, focusing on thiophene ring oxidation and chloromethyl hydrolysis pathways .

Q. How can researchers resolve contradictions in reported biological activity data for chloromethyl-substituted thiophenes?

Discrepancies often arise from:

  • Substituent positioning : Antimicrobial activity in 2-(5-Chloropentyl)thiophene (IC₅₀ = 12 µM) vs. reduced efficacy in 3-chloro isomers .
  • Assay variability : Standardize in vitro protocols (e.g., MIC tests with S. aureus ATCC 25923) and use positive controls (e.g., ciprofloxacin) .
  • Solubility effects : Modify formulations with PEG-400 or cyclodextrins to enhance aqueous solubility and bioactivity .

Q. What strategies optimize reaction conditions for large-scale synthesis of this compound derivatives?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate chloromethylation while minimizing side products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates but require post-synthesis neutralization to avoid decomposition .
  • Green chemistry : Explore microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and energy consumption .

Q. How should researchers design in vitro and in vivo assays to evaluate the anticancer potential of this compound?

  • In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges (1–100 µM). Monitor apoptosis via Annexin V/PI staining and caspase-3 activation .
  • In vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) assess tumor volume reduction. Pair with histopathology to evaluate organ toxicity .
  • Mechanistic studies : Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) and validate targets via siRNA knockdown .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound analogs?

  • Molecular docking : Model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • Comparative SAR : Replace the chloromethyl group with fluoromethyl or bromomethyl moieties to assess electronic effects on potency .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity of novel derivatives .

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